Diphenylmethyl isocyanate
Overview
Description
Diphenylmethyl isocyanate is an organic compound with the chemical formula (C₆H₅)₂CHNCO. It belongs to the class of isocyanates, which are characterized by the presence of the isocyanate group (-NCO). This compound is used in various chemical reactions and has applications in the synthesis of polymers, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
Diphenylmethyl isocyanate, also known as methylenediphenyl diisocyanate (MDI), is primarily used to make polyurethane (PU) polymers . The key reactive sites of this compound are its two isocyanate (N=C=O, or NCO) groups . These groups interact with biological (macro)molecules and other small molecules such as water, alcohols, and amines .
Mode of Action
The reactivity of the isocyanate functional group towards water and biological (macro)molecules is a key aspect of the compound’s mode of action . The reactions between substituted isocyanates (RNCO) and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance . Hydrolysis can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .
Biochemical Pathways
The reactions of this compound with polyols, including polypropylene glycol (PPG), polytetrahydrofuran (PTHF), polycaprolactone diol (PCLD), and a triol polypropylene glycol glycerol triether (PPG_GL), have been studied . These reactions were monitored over time, and first-order consecutive reaction kinetics for the formations of polyols end-capped with MDI units were established .
Result of Action
The molecular and cellular effects of this compound’s action are a direct consequence of its chemical reactivity . The reactions of the isocyanate group with the hydroxyl groups of polyols play an essential role in the synthesis of polyurethanes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, atmospheric moisture can cause an exothermic reaction with the evolution of CO2, which may cause dangerous pressure generation . Therefore, it’s crucial to store the compound in a dry place and protect it against reaction with atmospheric moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylmethyl isocyanate can be synthesized through the reaction of diphenylmethanol with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The reaction proceeds as follows:
(C6H5)2CH2OH+COCl2→(C6H5)2CHNCO+2HCl
In this reaction, diphenylmethanol reacts with phosgene to produce this compound and hydrochloric acid as a byproduct .
Industrial Production Methods
Industrial production of this compound often involves the use of non-phosgene methods due to the hazardous nature of phosgene. One such method includes the reaction of diphenylmethanol with urea and a suitable catalyst to produce the isocyanate. This method is considered safer and more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Diphenylmethyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form diphenylmethylamine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form carbamates.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions
Water: Hydrolysis reaction typically occurs at room temperature.
Alcohols: Reaction with alcohols is catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.
Amines: Reaction with primary and secondary amines to form substituted ureas.
Major Products Formed
Hydrolysis: Diphenylmethylamine and carbon dioxide.
Alcoholysis: Carbamates.
Aminolysis: Substituted ureas.
Scientific Research Applications
Diphenylmethyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of polymers, particularly polyurethanes
Comparison with Similar Compounds
Similar Compounds
Methylene diphenyl diisocyanate (MDI): Used in the production of polyurethanes.
Toluene diisocyanate (TDI): Another isocyanate used in polyurethane production.
Uniqueness
Diphenylmethyl isocyanate is unique due to its specific structure and reactivity. Unlike MDI and TDI, which are diisocyanates, this compound is a mono-isocyanate. This difference in structure leads to variations in reactivity and applications. For example, this compound is often used in the synthesis of specific organic compounds and pharmaceutical intermediates, whereas MDI and TDI are primarily used in the production of polyurethanes .
Properties
IUPAC Name |
[isocyanato(phenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-11-15-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLKKFSDKDJGDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401227 | |
Record name | Diphenylmethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3066-44-2 | |
Record name | Diphenylmethyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (isocyanatomethylene)dibenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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